molecular formula C9H7Cl2NO2 B10757273 (2e)-3-(2,4-Dichlorophenyl)-N-Hydroxyacrylamide CAS No. 1208093-61-1

(2e)-3-(2,4-Dichlorophenyl)-N-Hydroxyacrylamide

Cat. No.: B10757273
CAS No.: 1208093-61-1
M. Wt: 232.06 g/mol
InChI Key: LHTLDFWBUPYUDR-DUXPYHPUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamic acid hydroxamate can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with hydroxylamine hydrochloride in the presence of a coupling reagent such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . This reaction typically occurs under mild conditions and yields the desired hydroxamate derivative.

Another method involves the use of methyl cinnamate as a starting material, which is then reacted with hydroxylamine to form cinnamic acid hydroxamate . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of cinnamic acid hydroxamate often involves continuous flow reactors, which allow for the efficient transformation of carboxylic esters into hydroxamic acids . This method is scalable and can be optimized for higher reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

Cinnamic acid hydroxamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert it into amines and other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted cinnamic acid derivatives .

Properties

CAS No.

1208093-61-1

Molecular Formula

C9H7Cl2NO2

Molecular Weight

232.06 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-hydroxyprop-2-enamide

InChI

InChI=1S/C9H7Cl2NO2/c10-7-3-1-6(8(11)5-7)2-4-9(13)12-14/h1-5,14H,(H,12,13)/b4-2+

InChI Key

LHTLDFWBUPYUDR-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NO

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NO

Origin of Product

United States

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